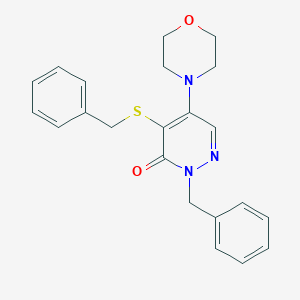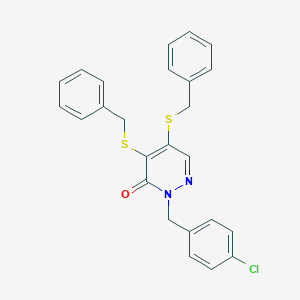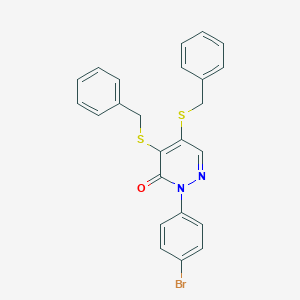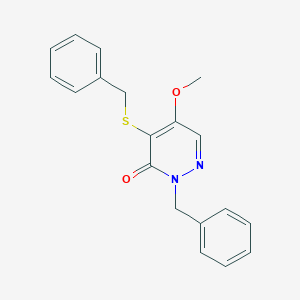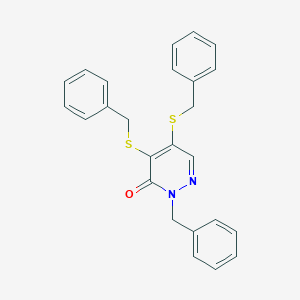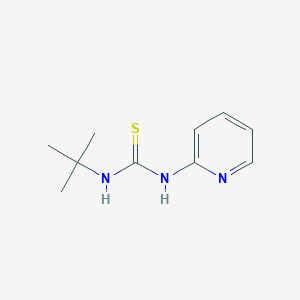
N-(tert-butyl)-N'-(2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(2-pyridinyl)thiourea, commonly known as TPTU, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in various chemical reactions. TPTU is a thiourea derivative that has been extensively studied for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
TPTU has been widely used in scientific research due to its diverse applications. It has been extensively studied for its biological and pharmacological properties. TPTU is a potent inhibitor of thyroid peroxidase, an enzyme that plays a crucial role in thyroid hormone synthesis. It has also been studied for its anti-inflammatory, antitumor, and antiviral properties. TPTU has been shown to inhibit the replication of various viruses, including the influenza virus and the human immunodeficiency virus (HIV). Additionally, TPTU has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds.
Wirkmechanismus
TPTU inhibits thyroid peroxidase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the oxidation of iodide to iodine, a crucial step in thyroid hormone synthesis. TPTU has also been shown to inhibit the replication of viruses by blocking viral entry into host cells.
Biochemical and physiological effects:
TPTU has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), by inhibiting thyroid peroxidase. TPTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TPTU has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TPTU has several advantages as a reagent in lab experiments. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU is also cost-effective and easy to synthesize, making it a popular reagent in chemical reactions. However, TPTU has some limitations as well. It is highly toxic and can cause severe side effects, including liver damage and agranulocytosis. Additionally, TPTU has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on TPTU. One area of research is the development of TPTU derivatives with increased potency and reduced toxicity. Another area of research is the study of TPTU's antiviral properties, particularly its potential use in the treatment of viral infections such as influenza and HIV. Additionally, TPTU's anti-inflammatory and antitumor properties warrant further investigation. Finally, TPTU's use as a reagent in chemical reactions may lead to the discovery of new compounds with potential biological and pharmacological properties.
Conclusion:
TPTU is a versatile chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU has also been shown to have anti-inflammatory, antitumor, and antiviral properties. While TPTU has several advantages as a reagent in lab experiments, it also has some limitations, including its toxicity and short half-life. Nevertheless, TPTU's potential for future research is vast, and further investigation may lead to the discovery of new compounds with potential biological and pharmacological properties.
Synthesemethoden
TPTU can be synthesized by reacting tert-butyl isocyanide with 2-pyridyl isothiocyanate. The reaction takes place at room temperature and yields TPTU as a white crystalline powder. The synthesis process is simple and cost-effective, making TPTU a popular reagent in chemical reactions.
Eigenschaften
Molekularformel |
C10H15N3S |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
1-tert-butyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H2,11,12,13,14) |
InChI-Schlüssel |
RKTBIWVPWYSMTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
Kanonische SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286311.png)
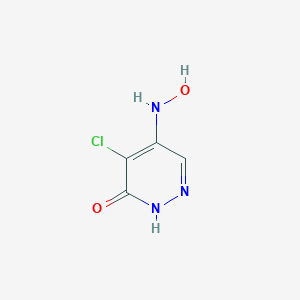
![5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286314.png)
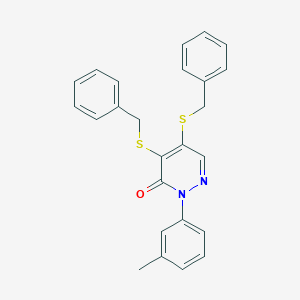
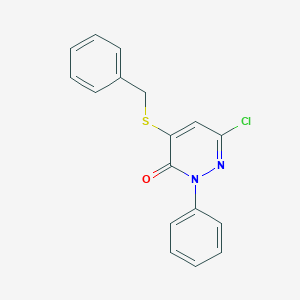
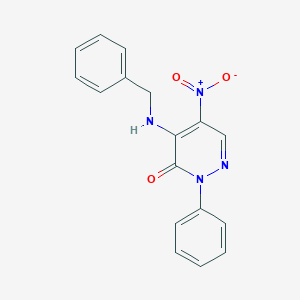
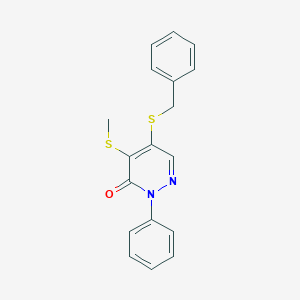
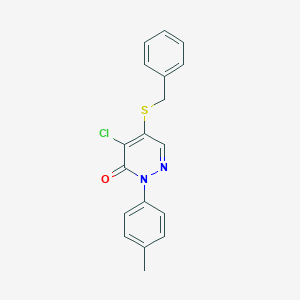
![5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286323.png)
